molecular formula C19H23N7O3S B11044605 (S)-N-Benzyl-1-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide

(S)-N-Benzyl-1-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide

Katalognummer: B11044605
Molekulargewicht: 429.5 g/mol
InChI-Schlüssel: DUSDEMOFNNGFSX-INIZCTEOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-BENZYL-1-({(2S)-1-[(1-METHYL-1H-IMIDAZOL-4-YL)SULFONYL]TETRAHYDRO-1H-PYRROL-2-YL}METHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that features a triazole ring, a pyrrolidine ring, and an imidazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-1-({(2S)-1-[(1-METHYL-1H-IMIDAZOL-4-YL)SULFONYL]TETRAHYDRO-1H-PYRROL-2-YL}METHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the triazole ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the pyrrolidine ring: This step might involve the reduction of a pyrrole derivative.

    Attachment of the imidazole ring: This can be done through a sulfonylation reaction.

Industrial Production Methods

Industrial production of this compound would require optimization of the above synthetic steps to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-BENZYL-1-({(2S)-1-[(1-METHYL-1H-IMIDAZOL-4-YL)SULFONYL]TETRAHYDRO-1H-PYRROL-2-YL}METHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Wissenschaftliche Forschungsanwendungen

    Medicinal Chemistry: As a potential drug candidate due to its complex structure and functional groups.

    Organic Synthesis: As an intermediate in the synthesis of other complex molecules.

    Material Science: In the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of N-BENZYL-1-({(2S)-1-[(1-METHYL-1H-IMIDAZOL-4-YL)SULFONYL]TETRAHYDRO-1H-PYRROL-2-YL}METHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-BENZYL-1-({(2S)-1-[(1-METHYL-1H-IMIDAZOL-4-YL)SULFONYL]TETRAHYDRO-1H-PYRROL-2-YL}METHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
  • N-BENZYL-1-({(2S)-1-[(1-METHYL-1H-IMIDAZOL-4-YL)SULFONYL]TETRAHYDRO-1H-PYRROL-2-YL}METHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE

Uniqueness

The uniqueness of N-BENZYL-1-({(2S)-1-[(1-METHYL-1H-IMIDAZOL-4-YL)SULFONYL]TETRAHYDRO-1H-PYRROL-2-YL}METHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE lies in its specific combination of functional groups and rings, which might confer unique chemical and biological properties.

Eigenschaften

Molekularformel

C19H23N7O3S

Molekulargewicht

429.5 g/mol

IUPAC-Name

N-benzyl-1-[[(2S)-1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-2-yl]methyl]triazole-4-carboxamide

InChI

InChI=1S/C19H23N7O3S/c1-24-13-18(21-14-24)30(28,29)26-9-5-8-16(26)11-25-12-17(22-23-25)19(27)20-10-15-6-3-2-4-7-15/h2-4,6-7,12-14,16H,5,8-11H2,1H3,(H,20,27)/t16-/m0/s1

InChI-Schlüssel

DUSDEMOFNNGFSX-INIZCTEOSA-N

Isomerische SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCC[C@H]2CN3C=C(N=N3)C(=O)NCC4=CC=CC=C4

Kanonische SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCCC2CN3C=C(N=N3)C(=O)NCC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.